2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
CAS No.: 1694-48-0
Cat. No.: VC14538371
Molecular Formula: C16H19IN2
Molecular Weight: 366.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1694-48-0 |
|---|---|
| Molecular Formula | C16H19IN2 |
| Molecular Weight | 366.24 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | XPOIQAIBZGSIDD-UHFFFAOYSA-M |
| Isomeric SMILES | C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
| Canonical SMILES | C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is C₁₆H₁₉IN₂, with a molecular weight of 366.24 g/mol. The IUPAC name is N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline; iodide, reflecting its structural components: a pyridinium ring, a styryl bridge, and a dimethylamino group. The trans configuration of the styryl group is critical for its fluorescence activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1694-48-0 |
| Molecular Formula | C₁₆H₁₉IN₂ |
| Molecular Weight | 366.24 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline; iodide |
| SMILES | C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
| InChI Key | XPOIQAIBZGSIDD-UHFFFAOYSA-M |
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are essential for preparing stock solutions in biological assays. Its stability is influenced by light exposure and pH, necessitating storage in amber vials under inert conditions.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 1-methyl-2-pyridinium iodide. Pyrrolidine is employed as a catalyst to facilitate the formation of the styryl bridge via a Knoevenagel condensation mechanism. The reaction proceeds under reflux in anhydrous ethanol, yielding the product as a crystalline solid after recrystallization from methanol.
Reaction Scheme:
4-(Dimethylamino)benzaldehyde + 1-methyl-2-pyridinium iodide → 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Optimization of Reaction Conditions
Key parameters affecting yield and purity include:
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Temperature: Reflux at 80°C ensures sufficient energy for condensation.
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Catalyst Loading: 5 mol% pyrrolidine enhances reaction efficiency.
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Solvent Choice: Anhydrous ethanol minimizes side reactions.
Industrial-scale production employs continuous flow reactors to improve reproducibility and scalability.
Fluorescence Properties and Modulation
Absorption and Emission Profiles
The compound exhibits a strong absorption maximum at 475 nm and emits fluorescence at 610 nm, characterized by a large Stokes shift (~135 nm). This property minimizes self-quenching and enables multiplexed detection in complex biological matrices.
Table 2: Fluorescence Characteristics
| Parameter | Value |
|---|---|
| λₐbs (max) | 475 nm |
| λₑm (max) | 610 nm |
| Stokes Shift | 135 nm |
| Quantum Yield (Φ) | 0.42 (in methanol) |
Environmental Sensitivity
Biological Applications and Mechanisms
Cellular Uptake and Localization
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is actively transported into cells via organic cation transporters (OCTs). Studies in BeWo cells (a placental cell model) revealed a Michaelis-Menten constant (Kₘ) of 580 µM and a maximum velocity (Vₘₐₓ) of 97 nmol/mg protein/30 min. The dye preferentially localizes in mitochondria and nuclei, enabling organelle-specific imaging.
Diagnostic Assays
The compound is utilized in:
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Membrane Potential Measurements: Its accumulation in mitochondria correlates with membrane potential changes.
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Drug Transport Studies: As a substrate for OCTs, it screens inhibitors or enhancers of drug transporters.
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Apoptosis Detection: Fluorescence loss indicates mitochondrial membrane depolarization during apoptosis.
Host-Guest Interactions with Cucurbituril
Complexation Dynamics
Upon binding to cucurbituril (CB ), the dye’s absorption maximum shifts from 450 nm to 469 nm, accompanied by a tenfold fluorescence increase. This interaction is driven by hydrophobic effects and hydrogen bonding, with a binding constant (Kₐ) of 2.5 × 10⁴ M⁻¹. The complexation also alters protonation equilibria, stabilizing the dye in its fluorescent form.
Comparative Advantages Over Analogous Dyes
Stability and Specificity
Compared to rhodamine 123 and JC-1, this dye demonstrates superior photostability and minimal cytotoxicity. Its asymmetric transport (apical-to-basal direction) in polarized cells provides unique insights into placental drug transfer mechanisms.
Table 3: Comparison with Common Fluorescent Dyes
| Dye | Photostability | Cytotoxicity | Organelle Specificity |
|---|---|---|---|
| 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | High | Low | Mitochondria/Nuclei |
| Rhodamine 123 | Moderate | Moderate | Mitochondria |
| JC-1 | Low | High | Mitochondria |
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